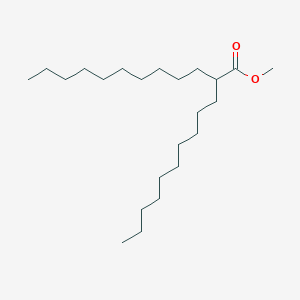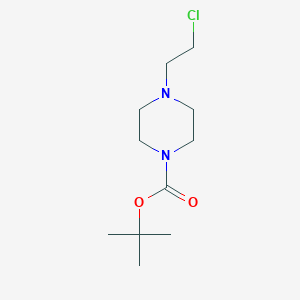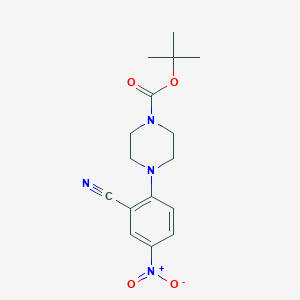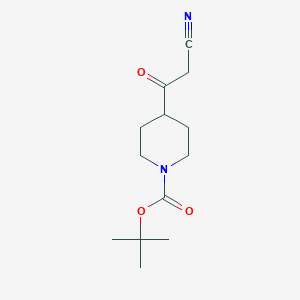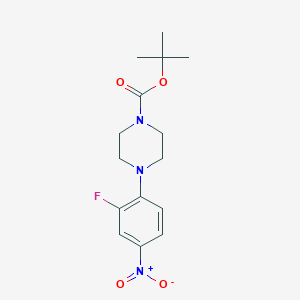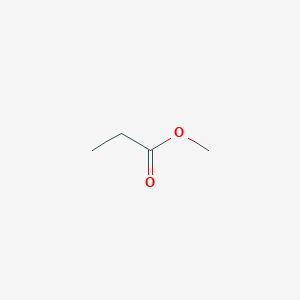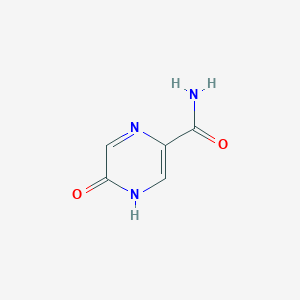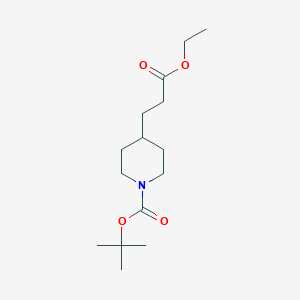![molecular formula C13H15BrN2O2 B153344 tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 132873-77-9](/img/structure/B153344.png)
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
概要
説明
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a synthetic organic compound characterized by its benzimidazole core, which is substituted with a bromomethyl group and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the benzimidazole ring. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves the esterification of the benzimidazole carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions. Oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogenation or metal hydrides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination.
Sulfuric Acid or p-Toluenesulfonic Acid: Catalysts for esterification.
Potassium Permanganate: Oxidizing agent.
Metal Hydrides: Reducing agents.
Major Products Formed
Substituted Benzimidazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Benzimidazoles: Products of redox reactions.
Carboxylic Acids: Resulting from ester hydrolysis.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound serves as a building block for the development of pharmaceutical agents. Its benzimidazole core is a common motif in many biologically active molecules, including antiviral, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its ability to introduce specific functional groups that enhance material properties.
作用機序
The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.
類似化合物との比較
Similar Compounds
tert-Butyl 4-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate: Similar structure but with a chloromethyl group instead of bromomethyl.
tert-Butyl 4-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate: Contains a hydroxymethyl group.
tert-Butyl 4-(methyl)-1H-benzo[d]imidazole-1-carboxylate: Lacks the halogen substituent.
Uniqueness
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or hydroxy counterparts
特性
IUPAC Name |
tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPRKXEVWZMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
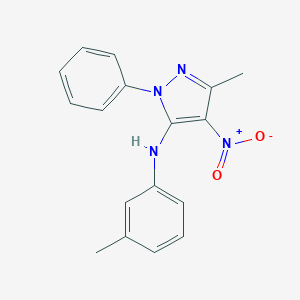
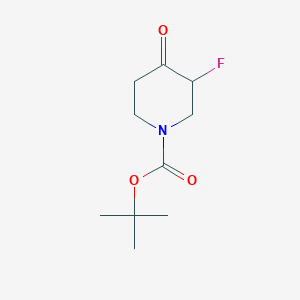
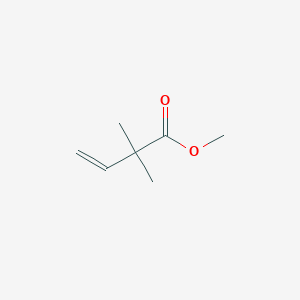

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
